Terephthalbis(p-anisidine)

Description

Historical Context and Evolution of Academic Inquiry into Bis-Schiff Bases

The investigation of bis-Schiff bases, a class of compounds to which Terephthalbis(p-anisidine) belongs, has a rich history rooted in the foundational work of Hugo Schiff in the late 19th century. scispace.comresearchgate.net Schiff's initial synthesis of imines, through the condensation reaction of primary amines with aldehydes or ketones, opened the door to a vast field of chemical exploration. scispace.comresearchgate.net These compounds, characterized by the azomethine (C=N) group, were initially valued as synthetic intermediates. scispace.comresearchgate.net

Over the decades, academic inquiry into Schiff bases, including bis-Schiff bases, has expanded significantly. Researchers have moved beyond simple synthesis to explore their diverse applications in coordination chemistry, where they act as ligands for metal ions, and in materials science. scispace.comzu.edu.pk The development of new synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, has further propelled the field forward, allowing for the creation of more complex and tailored structures. scispace.comresearchgate.netscirp.orghistorymedjournal.com This evolution has paved the way for the investigation of specific bis-Schiff bases like Terephthalbis(p-anisidine) and their unique properties.

Chemical Structure and Classification within Imine Chemistry

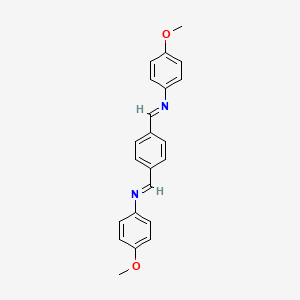

Terephthalbis(p-anisidine) is classified as a bis-Schiff base, which means it contains two imine or azomethine (-C=N-) groups within its molecular structure. The formation of this compound involves the condensation reaction between two equivalents of p-anisidine (B42471) and one equivalent of terephthalaldehyde (B141574).

The key structural features of Terephthalbis(p-anisidine) are:

A central terephthaloyl group: Derived from terephthalaldehyde, this forms the backbone of the molecule.

Two imine linkages: These are the characteristic functional groups of a Schiff base.

Two p-anisyl groups: These are the terminal groups derived from p-anisidine.

The presence of the methoxy (B1213986) (-OCH3) group on the aniline (B41778) ring of p-anisidine influences the electronic properties of the resulting Schiff base. mdpi.com

Table 1: Chemical Identification of Terephthalbis(p-anisidine)

| Identifier | Value |

| CAS Number | 3525-51-7 chemicalbook.comepa.gov |

| Molecular Formula | C22H20N2O2 uni.lu |

| Synonyms | N,N'-(1,4-phenylenedimethylidene)bis(4-methoxyaniline), N,N'-terephthalylidene-bis(4-methoxyaniline) thsci.com |

Significance of Terephthalbis(p-anisidine) as a Model Compound for Fundamental Studies

Terephthalbis(p-anisidine) serves as a valuable model compound for fundamental studies in several areas of chemistry. Its well-defined and symmetric structure makes it an ideal candidate for investigating structure-property relationships in bis-Schiff bases.

Researchers can utilize this compound to explore:

Coordination Chemistry: The nitrogen atoms of the imine groups can coordinate with metal ions, allowing for the study of the formation and properties of various metal complexes. zu.edu.pk The stability and electronic properties of these complexes can be systematically investigated.

Materials Science: The rigid and linear nature of the Terephthalbis(p-anisidine) molecule makes it a potential building block for the synthesis of polymers and other advanced materials. scispace.com Studies on this compound can provide insights into how molecular structure influences the bulk properties of materials.

Spectroscopic Analysis: The compound's distinct chemical structure provides a clear basis for interpreting spectroscopic data, such as FT-IR and NMR, which is fundamental to characterizing more complex Schiff base systems.

Current Research Landscape and Unexplored Scientific Frontiers

The current research landscape for Schiff bases is vibrant and multifaceted, with a strong focus on the development of new materials and their applications. scispace.com While specific research on Terephthalbis(p-anisidine) is not extensively documented in the provided search results, the broader field of bis-Schiff bases points towards several unexplored scientific frontiers for this and related compounds.

Potential areas for future research include:

Advanced Materials: Investigating the potential of Terephthalbis(p-anisidine) in the formation of liquid crystals, polymers, and metal-organic frameworks (MOFs). scispace.com Its rigid structure could impart desirable thermal and mechanical properties to these materials.

Catalysis: Exploring the catalytic activity of metal complexes derived from Terephthalbis(p-anisidine) in various organic reactions. Schiff base complexes have shown promise as catalysts in a range of transformations. scirp.org

Computational Chemistry: Utilizing theoretical calculations to predict and understand the electronic structure, reactivity, and spectroscopic properties of Terephthalbis(p-anisidine) and its derivatives. mdpi.com This can guide experimental work and accelerate the discovery of new applications.

Table 2: Physical Properties of Terephthalbis(p-anisidine)

| Property | Value |

| Melting Point | 223-227 °C chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-[4-[(4-methoxyphenyl)iminomethyl]phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-25-21-11-7-19(8-12-21)23-15-17-3-5-18(6-4-17)16-24-20-9-13-22(26-2)14-10-20/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVPISQBOXRCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304240 | |

| Record name | Terephthalbis(p-anisidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3525-51-7 | |

| Record name | NSC164895 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terephthalbis(p-anisidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Terephthalylidene-bis(4-methoxyaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Terephthalbis P Anisidine

Established Synthetic Routes to Terephthalbis(p-anisidine)

The synthesis of Terephthalbis(p-anisidine), an imine, is primarily achieved through the condensation reaction between terephthalaldehyde (B141574) and p-anisidine (B42471). This reaction is a classic example of Schiff base formation, where a carbonyl compound reacts with a primary amine to form a carbon-nitrogen double bond. masterorganicchemistry.comacs.org

Conventional Condensation Reactions and Their Optimizations

The conventional synthesis involves the direct reaction of terephthalaldehyde with two molar equivalents of p-anisidine. Typically, the reactants are dissolved in a suitable solvent and heated under reflux to drive the reaction to completion. The removal of water, a byproduct of the condensation, is crucial for shifting the equilibrium towards the product. acs.org

General procedures reported in the literature often involve mixing stoichiometric amounts of terephthalaldehyde and p-anisidine (or other anilines) in a solvent like methanol (B129727) or ethanol (B145695). ekb.egmdpi.comresearchgate.net The mixture is then heated under reflux for a period of a few hours. ekb.egresearchgate.net Upon cooling, the imine product often precipitates from the solution and can be isolated via filtration. tandfonline.com Further purification can be achieved by recrystallization from a suitable solvent, such as isopropanol. tandfonline.com

| Reactants | Molar Ratio (Aldehyde:Amine) | Solvent | Conditions | Product | Reference |

| Terephthaldehyde, p-anisidine | 1:1 | Methanol | Reflux, 2 hrs | Mono-Schiff Base | ekb.eg |

| Terephthaldehyde, p-anisidine | 1:2 | Methanol | Reflux, 2 hrs | Terephthalbis(p-anisidine) | researchgate.net |

| 4-Nitrobenzaldehyde, 4-methoxyaniline | 1:1.07 | Citrus Juice | Room Temp, 15 min | N-(4-methoxybenzylidene)-4-nitroaniline | tandfonline.com |

| Aromatic aldehydes, Primary amines | 1:1.1 | None (Neat) | Room Temp, 2-4 hrs | Various Imines | peerj.com |

This table presents typical conditions for imine synthesis based on the reaction of aldehydes and amines.

Solvent Effects on Reaction Yields and Purity

The choice of solvent plays a critical role in the synthesis of imines, influencing reaction rates, yields, and the purity of the final product. While traditional syntheses often employ organic solvents like methanol, ethanol, or tetrahydrofuran (B95107) (THF), research has explored the impact of various media on the reaction outcome. ekb.egchemicalbook.com

The polarity of the solvent can affect the stability of the intermediates and transition states in the reaction mechanism. researchcommons.org For instance, polar protic solvents can participate in hydrogen bonding, potentially stabilizing the carbinolamine intermediate and influencing the rate of dehydration. researchcommons.org In some cases, the use of greener solvents such as water, ethyl lactate, or even citrus juice has been reported for imine synthesis, demonstrating the versatility of the reaction conditions. acs.orgtandfonline.com The use of supercritical carbon dioxide (sc-CO₂) has also been explored, acting as both a solvent and a promoter for the reaction. chemistryviews.org The selection of an appropriate solvent is therefore a key parameter for optimizing the synthesis of Terephthalbis(p-anisidine).

| Solvent | Type | Observations | Reference |

| Methanol / Ethanol | Polar Protic | Commonly used, facilitates dissolution of reactants. | ekb.egmdpi.com |

| Supercritical CO₂ | Non-polar / Green | Acts as both solvent and promoter; high yields reported. | chemistryviews.org |

| Citrus Juice | Green / Acidic | Effective medium at room temperature due to acidic catalysis. | tandfonline.com |

| Water | Polar Protic / Green | Can be used, often requiring a catalyst or specific conditions. | acs.org |

| Diethyl Ether / MTBE | Non-polar / Aprotic | Used with drying agents like MgSO₄ to remove water. | acs.org |

This table summarizes the role of different solvents in imine synthesis.

Catalytic Approaches in Terephthalbis(p-anisidine) Synthesis

The condensation reaction to form imines can be significantly accelerated by the use of catalysts. Both acid and base catalysts are commonly employed. chemistryviews.org Acid catalysis proceeds by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.comlibretexts.org

A variety of catalysts have been investigated for imine synthesis:

Homogeneous Catalysts : Brønsted acids like HBF₄•DEE have been shown to be effective. diva-portal.org In some green chemistry approaches, the natural acidity of media like citrus juice provides the necessary catalytic action. tandfonline.com

Heterogeneous Catalysts : Solid acid catalysts such as Amberlyst® 15 offer advantages like ease of separation and reusability. peerj.com This catalyst has been used effectively for the synthesis of various imines in short reaction times under solvent-free conditions. peerj.com

Nanocatalysts : Magnetic nanoparticles functionalized with acidic groups, such as N-propyl-benzoguanamine-SO₃H, have been successfully used to catalyze the condensation of terephthalaldehyde with anilines, providing high yields. mdpi.com

Autocatalysis : In certain systems, such as reactions run in supercritical CO₂, the water produced as a byproduct can react with CO₂ to form carbonic acid, which then autocatalyzes the imine formation. chemistryviews.org

| Catalyst | Type | Key Advantages | Reference |

| Amberlyst® 15 | Heterogeneous Acid | Reusable, solvent-free conditions, short reaction times. | peerj.com |

| N-propyl-benzoguanamine-SO₃H MNPs | Heterogeneous Nanocatalyst | High yields, easy separation with a magnet. | mdpi.com |

| HBF₄•DEE | Homogeneous Acid | High yields in short reaction times. | diva-portal.org |

| Carbonic Acid (in situ) | Homogeneous (Autocatalysis) | Traceless, formed from byproduct and solvent (sc-CO₂). | chemistryviews.org |

| Natural Acids (in Citrus Juice) | Green / Homogeneous | Mild, environmentally benign, effective at room temperature. | tandfonline.com |

This table highlights various catalysts used for imine synthesis.

Novel and Green Chemistry Approaches to Imine Formation

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for imine synthesis. acs.orgdiva-portal.org These approaches aim to reduce waste, use safer solvents, and improve energy efficiency.

Key green strategies include:

Use of Greener Solvents : As mentioned, replacing traditional volatile organic compounds with water, ethyl lactate, or natural deep eutectic solvents (NADES) like L-proline/glycerol represents a significant green advancement. acs.orgtandfonline.commdpi.com

Solvent-Free Reactions : Performing the reaction under neat (solventless) conditions, often with the aid of a reusable heterogeneous catalyst like Amberlyst® 15, minimizes solvent waste entirely. peerj.com

Supercritical Fluids : The use of supercritical carbon dioxide (sc-CO₂) is a notable green approach. CO₂ is non-toxic, non-flammable, and easily removable, and it can also promote the reaction through autocatalysis. chemistryviews.org This method has yielded imines from various benzaldehyde (B42025) derivatives and anisidine in almost quantitative yields. chemistryviews.org

Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times and improve yields, aligning with the green chemistry principle of designing for energy efficiency. acs.orgmdpi.com The synthesis of a bis-tetronic acid derivative from 4-methoxybenzaldehyde (B44291) was achieved in high yield in just 15 minutes under microwave conditions. mdpi.com

Biocatalysis and Natural Media : The use of readily available, biodegradable media like citrus juices leverages natural acids as catalysts, allowing the reaction to proceed efficiently at room temperature. tandfonline.com

Mechanistic Studies of Carbon-Nitrogen Double Bond Formation

The formation of the C=N double bond in imines follows a well-established nucleophilic addition-elimination mechanism. libretexts.org The process begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps to form a neutral tetrahedral intermediate called a carbinolamine. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine, which involves protonation of the hydroxyl group to make it a good leaving group (water), leads to the formation of a positively charged iminium ion. The final step is the deprotonation of the nitrogen atom to yield the neutral imine product. masterorganicchemistry.comlibretexts.org

Kinetic and Thermodynamic Parameters of Reaction Pathways

The formation of imines is a reversible process, and its outcome can be governed by either kinetic or thermodynamic control. nih.govornl.gov In systems where multiple imines can form (a dynamic covalent library), the product distribution can change over time, shifting from a kinetically favored product to a more stable, thermodynamically favored product. nih.govacs.org

Kinetic Product : This product is formed fastest, via the reaction pathway with the lowest activation energy. In studies of dynamic imine libraries, certain imine constituents are observed to form rapidly but then decrease in concentration as the system approaches equilibrium. nih.govacs.org

Thermodynamic Product : This is the most stable product, and its prevalence increases over time as the reversible reactions reach equilibrium. nih.govacs.org

Factors such as catalysts and reaction media can modulate these parameters. For example, a resorcinarene (B1253557) capsule catalyst was shown to accelerate the formation of both kinetic and thermodynamic imine products, but it ultimately favored the accumulation of the thermodynamic product at equilibrium. nih.govacs.org The equilibrium constant (Keq) and the rate constants for the forward and reverse reactions are key parameters that define the system. For one imine formation in an aqueous solution, the forward rate constant (k₁) was found to be 1.84 × 10⁻⁵ M⁻¹s⁻¹ and the equilibrium constant (Keq) was 2.71 × 10⁻² M⁻¹, indicating that the reaction was slow and thermodynamically unfavorable under those specific conditions. researchgate.net

| System | Kinetic Product | Thermodynamic Product | Conditions | Reference |

| Benzaldehyde (2a) + p-chloroaniline (A) vs. Aldehyde (2b) + p-chloroaniline (A) | Imine A2a | Imine A2b | In the presence of CR₆ capsule catalyst | nih.govacs.org |

| Benzaldehyde (2a) vs. Aldehyde (2b) with two different anilines (A, B) | Imines A2a and B2a | Imines A2b and B2b | In the presence of CR₆ capsule catalyst | nih.govacs.org |

This table illustrates the concept of kinetic and thermodynamic control in competitive imine formation reactions.

Role of Intermediates in the Condensation Process

The initial step in the condensation reaction is the nucleophilic attack of the amino group of p-anisidine on one of the carbonyl carbons of terephthalaldehyde. This leads to the formation of a carbinolamine intermediate. This intermediate is generally unstable and readily undergoes dehydration to form the mono-Schiff base intermediate, N-(4-methoxybenzylidene)-4-methoxyaniline. Spectroscopic evidence, such as the appearance of an imine (C=N) stretching band in the infrared (IR) spectrum, confirms the formation of this intermediate. scholarsresearchlibrary.com

The reaction can be controlled to favor the formation of either the mono-Schiff base or the final di-Schiff base product, Terephthalbis(p-anisidine). acs.org Factors such as the molar ratio of the reactants and the solvent system employed can influence the product distribution. acs.org For instance, theoretical calculations using density functional theory (DFT) have shown that in an anhydrous methanol system, the formation of both the single and double Schiff bases is spontaneous, with the di-substituted product being thermodynamically more favorable. acs.org However, in a mixed solvent system like water-methanol, the formation of the di-substituted product is less likely due to a higher Gibbs free energy of reaction (ΔrG) and increased solubility of the mono-substituted intermediate. acs.org This is supported by the observation that the positive charge on the carbonyl carbon of terephthalaldehyde is smaller in the mixed solvent, making the nucleophilic attack by the second amine more difficult. acs.org

The mono-substituted intermediate can be isolated under specific reaction conditions. Further reaction of this intermediate with a second molecule of p-anisidine results in the formation of the final product, Terephthalbis(p-anisidine). This second condensation step mirrors the first, involving the formation of another carbinolamine intermediate which then dehydrates to yield the di-imine product. The condensation of an aldehyde with p-anisidine can lead to an imine intermediate which can be further reacted. rsc.orgscispace.com

The progress of the reaction and the identification of intermediates can be monitored using various analytical techniques. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic C=N stretching vibration of the imine group in the Schiff base intermediates and the final product, which typically appears around 1620 cm⁻¹. scholarsresearchlibrary.com The disappearance of the carbonyl (C=O) stretching frequency from the starting terephthalaldehyde provides further evidence of the reaction's progression.

Table 1: Key Intermediates in the Synthesis of Terephthalbis(p-anisidine)

| Intermediate Name | Chemical Structure | Role in the Condensation Process |

| Carbinolamine Intermediate | A transient species formed from the nucleophilic attack of p-anisidine on a carbonyl group of terephthalaldehyde. | Initial adduct that undergoes dehydration to form the Schiff base. |

| Mono-Schiff Base Intermediate | N-(4-methoxybenzylidene)-4-methoxyaniline | The product of the first condensation step, which can be isolated or react further to form the final product. acs.org |

Structural Elucidation and Conformational Analysis of Terephthalbis P Anisidine

X-ray Crystallography Studies for Solid-State Structure Determination

No published X-ray crystallography data for Terephthalbis(p-anisidine) could be located. Such studies are essential for definitively determining the three-dimensional arrangement of atoms in the crystalline state.

Crystal Packing and Intermolecular Interactions

Information regarding the packing of Terephthalbis(p-anisidine) molecules in a crystal lattice and the nature of the intermolecular forces, such as hydrogen bonding or van der Waals interactions, is not available.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, a definitive analysis of the bond lengths, bond angles, and torsion angles for Terephthalbis(p-anisidine) cannot be provided. This information is fundamental to understanding the molecule's geometry.

Polymorphism and Anhydrous/Hydrated Forms

There are no reports on the existence of different crystalline forms (polymorphs) or of any anhydrous or hydrated forms of Terephthalbis(p-anisidine).

Solution-State Conformational Analysis and Dynamics

Detailed studies on the conformational behavior of Terephthalbis(p-anisidine) in solution are not present in the available scientific literature.

Rotational Barriers and Conformational Isomerism

Quantitative data on the energy barriers to rotation around the various single bonds within the Terephthalbis(p-anisidine) molecule, which would define its conformational isomers and their relative populations, have not been reported.

Spectroscopic Probes for Solution-State Conformation

While general spectroscopic data for related compounds exist, specific spectroscopic studies (e.g., advanced NMR techniques) aimed at elucidating the solution-state conformation of Terephthalbis(p-anisidine) are not available.

Advanced Spectroscopic Characterization Methodologies and Interpretations

The structural elucidation and detailed conformational analysis of Terephthalbis(p-anisidine) are critically dependent on a suite of advanced spectroscopic techniques. These methodologies provide a comprehensive understanding of the molecule's atomic arrangement, connectivity, and dynamic behavior in solution. This section delves into the application of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy for the in-depth characterization of Terephthalbis(p-anisidine).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual nuclei. For Terephthalbis(p-anisidine), a combination of one-dimensional and two-dimensional NMR techniques is employed to assign proton (¹H) and carbon (¹³C) signals, establish through-bond and through-space connectivities, and investigate conformational dynamics.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment of Terephthalbis(p-anisidine). The predicted chemical shifts are instrumental in the initial interpretation of the spectra.

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. Due to the molecule's symmetry, specific sets of protons are chemically equivalent. The protons on the central terephthaldehyde ring and the p-anisidine (B42471) rings will give rise to characteristic multiplets, while the methoxy protons will appear as a sharp singlet.

The ¹³C NMR spectrum offers a broader chemical shift range, allowing for the resolution of all unique carbon atoms in the molecule. Key signals include those from the imine carbons (C=N), the aromatic carbons, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy and imine substituents.

Predicted ¹H NMR Chemical Shifts for Terephthalbis(p-anisidine)

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic CH (central ring) | 8.0 - 8.2 |

| Aromatic CH (anisidine ring, ortho to C=N) | 7.2 - 7.4 |

| Aromatic CH (anisidine ring, ortho to OCH₃) | 6.9 - 7.1 |

| Methoxy (OCH₃) | ~3.8 |

Predicted ¹³C NMR Chemical Shifts for Terephthalbis(p-anisidine) epa.govrsc.orgoregonstate.edu

| Carbon | Predicted Chemical Shift (ppm) |

| Imine (C=N) | 160 - 165 |

| Aromatic C (central ring, attached to C=N) | 135 - 140 |

| Aromatic CH (central ring) | 128 - 130 |

| Aromatic C (anisidine ring, attached to N) | 145 - 150 |

| Aromatic C (anisidine ring, attached to OCH₃) | 155 - 160 |

| Aromatic CH (anisidine ring) | 114 - 122 |

| Methoxy (OCH₃) | ~55 |

It is important to note that these are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions. For comparison, the experimental ¹H NMR data for the closely related compound Terephthalbis(p-phenetidine), which has an ethoxy group instead of a methoxy group, shows similar patterns for the aromatic protons. chemicalbook.com

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For Terephthalbis(p-anisidine), COSY spectra would show correlations between adjacent aromatic protons on the p-anisidine rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the signals of protonated carbons. For instance, the signals of the aromatic CH protons can be directly linked to their corresponding carbon signals. hmdb.caresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For Terephthalbis(p-anisidine), HMBC would show correlations between the imine proton and the carbons of both the central and the p-anisidine rings, as well as correlations from the methoxy protons to the ipso-carbon of the anisidine ring.

Predicted 2D NMR correlations can be found on platforms such as NMRShiftDB.org, which aid in the interpretation of experimental data. epa.gov

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular motions that occur on the NMR timescale, such as conformational changes. nih.govbeilstein-journals.org In Terephthalbis(p-anisidine), rotation around the C-N single bonds and the N-aryl bonds can lead to different conformers.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

A key functional group in Terephthalbis(p-anisidine) is the imine (C=N) linkage. The stretching vibration of the C=N double bond gives rise to a characteristic absorption band in the IR spectrum. The position of this band is influenced by the electronic nature of the substituents on both the carbon and nitrogen atoms.

The infrared stretching frequencies for C=N bonds typically appear in the range of 1690-1640 cm⁻¹. msu.edu For N-benzylideneaniline derivatives, this stretching frequency has been a subject of detailed study. unishivaji.ac.in In Terephthalbis(p-anisidine), the conjugation of the imine group with the aromatic rings is expected to influence the position of this band.

Typical Infrared Absorption Frequencies for Relevant Functional Groups msu.eduucla.educhemicalbook.comnih.gov

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Imine (C=N) | Stretching | 1660 - 1640 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1270 - 1230 |

| Ether (Ar-O-C) | Symmetric Stretching | 1050 - 1010 |

The IR spectrum of the precursor, p-anisidine, shows characteristic bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the methyl group, and C-O stretching of the ether linkage. ucla.educhemicalbook.comnih.gov Upon formation of the imine in Terephthalbis(p-anisidine), the N-H stretching bands would disappear and be replaced by the characteristic C=N stretching vibration.

Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. The C=N stretching vibration is typically also Raman active.

Vibrational Modes Associated with Aromatic and Methoxy Groups

The vibrational spectrum of Terephthalbis(p-anisidine) is complex, with numerous bands corresponding to the vibrations of its constituent aromatic rings and methoxy groups. Analysis of these vibrational modes, typically through Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the molecular structure. epequip.comtudublin.ie

The aromatic rings give rise to several characteristic vibrations. The C-H stretching vibrations of the benzene (B151609) rings typically appear in the region of 3100-3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings are observed as a series of bands between 1600 cm⁻¹ and 1400 cm⁻¹. Specifically, the bands around 1591 cm⁻¹ and 1498 cm⁻¹ are often assigned to the benzenoid and quinoid ring stretching modes, respectively. researchgate.net

The methoxy (-OCH₃) groups also exhibit distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl group are expected in the 2950-2850 cm⁻¹ range. The C-O stretching vibrations of the methoxy group are typically found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). For instance, in a related compound, p-anisidine, characteristic bands are observed at 2935 cm⁻¹ and 1207 cm⁻¹. researchgate.net

The imine (-CH=N-) linkage formed between the terephthalaldehyde (B141574) and p-anisidine moieties also has a characteristic stretching vibration, usually observed in the 1650-1600 cm⁻¹ region. The interaction and conjugation between the aromatic rings through this imine bond can influence the positions and intensities of these vibrational bands.

Table 1: Key Vibrational Frequencies for Terephthalbis(p-anisidine) and Related Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100-3000 | mdpi.com |

| Methoxy C-H Stretch | 2950-2850 | researchgate.net |

| Imine C=N Stretch | 1650-1600 | researchgate.net |

| Aromatic C=C Stretch | 1600-1400 | researchgate.net |

| Methoxy C-O Stretch (asymmetric) | ~1250 | researchgate.net |

| Methoxy C-O Stretch (symmetric) | ~1040 | researchgate.net |

This table provides typical ranges and values observed for similar functional groups. Actual peak positions for Terephthalbis(p-anisidine) may vary due to the specific molecular environment.

Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful technique to probe the electronic structure of molecules by observing the absorption of ultraviolet and visible light, which corresponds to the excitation of outer electrons. up.ac.zauzh.ch For aromatic compounds like Terephthalbis(p-anisidine), the electronic transitions are primarily of the π → π* type, involving the promotion of electrons from bonding π molecular orbitals to anti-bonding π* molecular orbitals. up.ac.za

The UV-Vis spectrum of Terephthalbis(p-anisidine) is expected to show intense absorption bands characteristic of its extended conjugated system. For comparison, p-anisidine exhibits absorption maxima (λ_max) at approximately 203 nm, 235 nm, and 300 nm. researchgate.net The extended conjugation in Terephthalbis(p-anisidine), involving two p-anisidine units linked to a central terephthaloyl group, would likely lead to a bathochromic (red) shift of these absorption bands to longer wavelengths.

Correlating Electronic Absorption Bands with Molecular Orbitals

The absorption of UV-Vis radiation promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). up.ac.za In Terephthalbis(p-anisidine), the HOMO is expected to be associated with the electron-rich p-anisidine moieties, while the LUMO is likely centered on the electron-accepting terephthaloyl core.

The intense absorption bands observed in the UV-Vis spectrum correspond to π → π* transitions. The energy of these transitions is inversely proportional to the wavelength of the absorbed light. The extended π-conjugated system in Terephthalbis(p-anisidine) lowers the energy gap between the HOMO and LUMO, resulting in absorption at longer wavelengths compared to its constituent building blocks. researchgate.net

Table 2: Expected Electronic Transitions for Terephthalbis(p-anisidine)

| Transition Type | Associated Molecular Orbitals | Expected Wavelength Region |

| π → π | HOMO → LUMO | UV-A / Visible |

| π → π | Deeper π orbitals → LUMO+n | UV-B / UV-C |

| n → π* | Non-bonding orbitals (e.g., on N, O) → LUMO | UV-A / Visible (often weaker) |

The exact wavelengths and intensities of absorption bands depend on the specific molecular geometry and solvent environment.

Solvatochromic and Thermochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. ijcce.ac.ir This phenomenon arises from the differential solvation of the ground and excited states of the molecule. scielo.br A bathochromic (red) shift is often observed with increasing solvent polarity, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. scielo.br Conversely, a hypsochromic (blue) shift suggests that the ground state is more polar. Given the structure of Terephthalbis(p-anisidine), with its potential for charge transfer upon excitation, it is plausible that it would exhibit solvatochromic behavior.

Thermochromism, the change in color with temperature, can also occur. This effect can be due to changes in the equilibrium between different molecular conformations or aggregation states at different temperatures, which in turn affects the electronic absorption spectrum.

Mass Spectrometry Techniques for Molecular Mass Confirmation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and providing information about its structure. tutorchase.com In this technique, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. dphen1.com This is a crucial step in confirming the identity of a newly synthesized compound like Terephthalbis(p-anisidine). By comparing the experimentally determined exact mass with the calculated theoretical mass for the proposed molecular formula (C₂₂H₂₀N₂O₂), a high degree of confidence in the compound's identity can be achieved.

Fragmentation Pathways and Structural Information

In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecular ion into smaller, charged fragments. libretexts.org The pattern of these fragment ions, known as the fragmentation pattern, serves as a molecular fingerprint and offers valuable clues about the compound's structure. tutorchase.com

For Terephthalbis(p-anisidine), fragmentation is likely to occur at the weaker bonds, such as the imine C-N bond or the bonds within the methoxy groups. Common fragmentation pathways for similar structures often involve the loss of neutral fragments like CH₃• (methyl radical) or CH₃O• (methoxy radical). tutorchase.com The analysis of these fragmentation patterns can help to piece together the structure of the original molecule. dphen1.comlibretexts.org

Table 3: Plausible Mass Spectrometry Fragments for Terephthalbis(p-anisidine)

| Fragment | Proposed Structure/Loss | Expected m/z |

| [M]+• | Molecular Ion (Terephthalbis(p-anisidine)) | 344.15 |

| [M - CH₃]+ | Loss of a methyl radical | 329.13 |

| [M - OCH₃]+ | Loss of a methoxy radical | 313.13 |

| [C₁₅H₁₃N₂O]+ | Cleavage of one p-anisidine group | 253.10 |

| [C₇H₈NO]+ | p-anisidine cation | 122.06 |

| [C₈H₅O]+ | Terephthaloyl fragment | 117.03 |

The m/z values are calculated based on the most common isotopes. The relative abundances of these fragments will depend on the ionization method and energy.

Chiroptical Spectroscopy (e.g., Circular Dichroism) of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for determining the absolute configuration and conformational details of chiral compounds in solution. rsc.orgmdpi.com Although no specific studies on the chiroptical properties of chiral derivatives of Terephthalbis(p-anisidine) are available in the current literature, the analysis of related chiral terephthalamide (B1206420) and aromatic amide structures provides a strong basis for understanding their potential behavior.

The introduction of a chiral center into the Terephthalbis(p-anisidine) framework would render the entire molecule chiral. This could be achieved, for example, by replacing the achiral p-anisidine moieties with a chiral amine during synthesis. The resulting chiral derivative would be expected to exhibit a characteristic Circular Dichroism (CD) spectrum.

For a hypothetical chiral derivative of Terephthalbis(p-anisidine), the CD spectrum would display positive or negative peaks, known as Cotton effects, at the absorption wavelengths of its chromophores. The enantiomer of this derivative would be expected to show a mirror-image CD spectrum. rsc.org The sign and magnitude of these Cotton effects are highly sensitive to the molecule's three-dimensional structure. Therefore, CD spectroscopy would be an invaluable tool for:

Confirming the successful synthesis of a chiral derivative.

Determining the absolute configuration of the stereocenters.

Investigating conformational changes in response to environmental factors such as solvent or temperature.

Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, could provide even more detailed structural information. VCD is particularly sensitive to the stereochemistry of flexible molecules and has been effectively used to distinguish between multiple stereoisomers of complex chiral molecules. mdpi.comnih.gov

Illustrative Research Findings for a Hypothetical Chiral Terephthalbis(p-anisidine) Derivative

To illustrate the type of data that would be obtained from a chiroptical analysis, the following table presents hypothetical CD data for a pair of enantiomeric chiral Terephthalbis(p-anisidine) derivatives. This data is based on typical values observed for related chiral aromatic amides.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (R)-enantiomer | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) for (S)-enantiomer |

| 320 | +15,000 | -15,000 |

| 285 | -22,000 | +22,000 |

| 250 | +8,000 | -8,000 |

| 220 | -30,000 | +30,000 |

Theoretical and Computational Chemistry Studies of Terephthalbis P Anisidine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like Terephthalbis(p-anisidine). mdpi.commdpi.com DFT methods calculate the electron density of a system to determine its energy and other properties, providing a balance between accuracy and computational cost. mdpi.com These calculations can predict molecular geometries, vibrational frequencies, and various electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgsapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For Terephthalbis(p-anisidine), the HOMO is expected to be localized primarily on the electron-rich p-anisidine (B42471) moieties, particularly the nitrogen and oxygen atoms and the associated aromatic rings. The LUMO is likely to be distributed over the central terephthalidene core and the imine (-CH=N-) linkages, which can accept electron density.

Table 1: Illustrative Frontier Molecular Orbital Energies for Terephthalbis(p-anisidine)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital; associated with electron donation. |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |

| HOMO-LUMO Gap | 4.3 | Energy difference indicating chemical reactivity and kinetic stability. |

Note: The data in this table is illustrative and represents plausible values for a molecule of this type based on quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

In Terephthalbis(p-anisidine), the MEP surface would be expected to show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atoms of the imine groups due to their lone pairs of electrons. The hydrogen atoms of the aromatic rings and the methyl groups would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govresearchgate.net It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. NBO analysis can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. The stabilization energy associated with these donor-acceptor interactions indicates the strength of the delocalization.

Table 2: Illustrative NBO Donor-Acceptor Interactions in Terephthalbis(p-anisidine)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | π* (C=C) of anisidine ring | 25.8 |

| LP (2) O | π* (C=C) of anisidine ring | 18.5 |

| π (C=C) of terephthalidene ring | π* (C=N) of imine bond | 15.2 |

Note: This table presents hypothetical but chemically reasonable data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govaps.orgresearchgate.net By solving Newton's equations of motion, MD simulations can provide insights into the conformational landscapes, flexibility, and dynamic behavior of molecules. nih.govresearchgate.net

For a molecule like Terephthalbis(p-anisidine), MD simulations could be employed to explore the rotational freedom around the various single bonds, such as the C-N and C-O bonds. This would reveal the most stable conformations of the molecule in different environments (e.g., in vacuum or in a solvent) and the energy barriers between them. Understanding the conformational flexibility is important as it can influence the molecule's packing in the solid state and its interactions with other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model and for aiding in the interpretation of experimental spectra. researcher.life

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical methods, such as DFT, can be used to calculate the NMR chemical shifts of different nuclei in a molecule. researcher.lifesemanticscholar.org The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculation. semanticscholar.org

By calculating the NMR chemical shifts for a proposed structure of Terephthalbis(p-anisidine) and comparing them to the experimental spectrum, one can confirm the molecular structure and the assignment of the experimental signals. Discrepancies between the calculated and experimental shifts can point to specific structural features or environmental effects not accounted for in the calculation.

Table 3: Illustrative Comparison of Calculated and Experimental ¹H NMR Chemical Shifts for Terephthalbis(p-anisidine)

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| -OCH₃ | 3.85 | 3.82 |

| Aromatic H (anisidine, ortho to OCH₃) | 6.95 | 6.92 |

| Aromatic H (anisidine, ortho to N) | 7.20 | 7.18 |

| Aromatic H (terephthalidene) | 7.85 | 7.81 |

| Imine H (-CH=N-) | 8.40 | 8.35 |

Note: The data presented in this table is hypothetical and serves to illustrate the comparison between theoretical predictions and experimental results.

Calculated Vibrational Frequencies and Intensities

Computational chemistry provides a powerful tool for investigating the vibrational properties of molecules. researchgate.net For a molecule like Terephthalbis(p-anisidine), Density Functional Theory (DFT) calculations would be a common method to predict its infrared (IR) and Raman spectra. nih.gov These calculations involve determining the Hessian matrix, which describes the second derivatives of the energy with respect to the atomic coordinates. acs.org Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which are the collective motions of the atoms for each vibration. psu.edu

The calculated vibrational spectrum can be used to assign the absorption bands observed in experimental IR and Raman spectra. For Terephthalbis(p-anisidine), key vibrational modes would include:

N-H stretching and bending vibrations of the imine groups.

C=N stretching vibrations of the imine bonds.

C-H stretching and bending vibrations of the aromatic rings.

C-O-C stretching vibrations of the methoxy groups.

Ring breathing modes of the benzene (B151609) rings.

The intensities of the IR and Raman signals are also calculated, which depend on the change in the dipole moment and polarizability during the vibration, respectively. researchgate.net This information is crucial for interpreting the experimental spectra and confirming the molecular structure.

Illustrative Data Table: Calculated Vibrational Frequencies for Terephthalbis(p-anisidine)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Hypothetical) | IR Intensity (km/mol) (Hypothetical) | Raman Activity (Å⁴/amu) (Hypothetical) |

| N-H Stretch | 3350 | 50 | 15 |

| Aromatic C-H Stretch | 3050 | 20 | 100 |

| C=N Stretch | 1625 | 150 | 30 |

| Aromatic C=C Stretch | 1600 | 120 | 80 |

| C-O-C Asymmetric Stretch | 1250 | 200 | 10 |

| C-O-C Symmetric Stretch | 1040 | 80 | 25 |

Simulation of Electronic Absorption Spectra

The electronic absorption spectrum of a molecule, typically measured by UV-Vis spectroscopy, provides information about the electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to simulate these spectra. acs.orgnih.gov

For Terephthalbis(p-anisidine), TD-DFT calculations would predict the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net The calculations would likely reveal π → π* transitions as the most significant in the UV-Vis region, owing to the extensive conjugated π-system of the molecule, which includes the two p-anisidine moieties and the central terephthalidene ring.

The simulation can also provide insights into the nature of the electronic transitions by identifying the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For Terephthalbis(p-anisidine), the HOMO is expected to be localized on the electron-rich p-anisidine rings, while the LUMO might be distributed across the central terephthalidene bridge.

Illustrative Data Table: Simulated Electronic Transitions for Terephthalbis(p-anisidine)

| Transition | Excitation Energy (eV) (Hypothetical) | Wavelength (nm) (Hypothetical) | Oscillator Strength (Hypothetical) | Major Contribution |

| S₀ → S₁ | 3.54 | 350 | 0.85 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 4.13 | 300 | 0.15 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 4.77 | 260 | 0.40 | HOMO → LUMO+1 (π → π*) |

Analysis of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface (PES), it is possible to identify reactants, products, intermediates, and, crucially, transition states. fiveable.me A transition state represents the highest energy point along a reaction coordinate and is a fleeting structure that cannot be isolated experimentally. mit.edu

For Terephthalbis(p-anisidine), one could computationally investigate various hypothetical reactions, such as its hydrolysis back to terephthalaldehyde (B141574) and p-anisidine, or its participation in cycloaddition reactions. DFT calculations can be used to locate the geometries of the transition states for these reactions. rsc.org Once the transition state is found, the activation energy (the energy difference between the reactants and the transition state) can be calculated, which is a key determinant of the reaction rate.

Intermolecular Interactions and Non-Covalent Bonding Analysis

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. mdpi.com For Terephthalbis(p-anisidine), several types of non-covalent interactions are expected to be significant. These interactions can be studied using various computational techniques, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. nih.govresearchgate.net

Hydrogen Bonding: Although Terephthalbis(p-anisidine) does not have classical hydrogen bond donors like O-H or N-H, weak C-H···O and C-H···N hydrogen bonds could exist between molecules, where the aromatic C-H groups act as donors and the oxygen of the methoxy group or the nitrogen of the imine act as acceptors. ias.ac.innih.gov

π-π Stacking: The multiple aromatic rings in Terephthalbis(p-anisidine) make it a prime candidate for π-π stacking interactions. nih.gov These interactions, arising from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings, would play a significant role in the solid-state packing of the molecule. nih.govrsc.org Computational studies can determine the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and the associated interaction energies. researchgate.net

Analysis of the molecular electrostatic potential (MEP) surface can also provide qualitative insights into intermolecular interactions by identifying electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are prone to electrostatic interactions.

Chemical Reactivity and Reaction Mechanisms of Terephthalbis P Anisidine

Hydrolysis and Stability Studies under Various Conditions

The stability of Terephthalbis(p-anisidine) is significantly influenced by the presence of water and the pH of the medium. The imine linkages are susceptible to hydrolysis, a reaction that cleaves the C=N double bond to regenerate the parent aldehyde and amine.

The hydrolysis reaction for Terephthalbis(p-anisidine) can be represented as follows:

C₂₂H₂₀N₂O₂ (Terephthalbis(p-anisidine)) + 2 H₂O ⇌ C₈H₆O₂ (Terephthalaldehyde) + 2 CH₃OC₆H₄NH₂ (p-Anisidine)

The kinetics of this hydrolysis are typically dependent on pH. researchgate.netrsc.org Studies on similar Schiff bases have shown that the hydrolysis can be catalyzed by both acids and bases. rsc.orglookchem.com

Acidic Conditions: Under acidic conditions, the imine nitrogen is protonated, which makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The reaction rate generally increases as the pH decreases.

Neutral Conditions: In the neutral pH range, the hydrolysis rate is often at its minimum. researchgate.net The uncatalyzed attack of water on the imine bond is relatively slow.

Basic Conditions: In basic media, the reaction can be catalyzed by hydroxide (B78521) ions, which attack the imine carbon. The rate of hydrolysis may increase with increasing pH in the basic range.

Table 1: Expected pH Influence on Hydrolysis Rate of Terephthalbis(p-anisidine)

| pH Condition | Catalyst | Expected Relative Rate | Mechanism |

| Acidic (pH < 7) | H⁺ | High | Protonation of imine nitrogen enhances susceptibility to nucleophilic attack by H₂O. |

| Neutral (pH ≈ 7) | None (H₂O) | Low | Slow nucleophilic attack by water on the neutral imine. |

| Basic (pH > 7) | OH⁻ | Moderate to High | Nucleophilic attack by hydroxide ion on the imine carbon. |

Coordination Chemistry: Terephthalbis(p-anisidine) as a Ligand

The presence of two imine nitrogen atoms makes Terephthalbis(p-anisidine) an excellent candidate as a ligand in coordination chemistry. These nitrogen atoms possess lone pairs of electrons that can be donated to metal centers to form coordination complexes.

Metal complexes of Terephthalbis(p-anisidine) can be synthesized by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). nih.gov The general synthesis reaction involves the direct addition of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to a solution of the ligand, often with gentle heating to facilitate the reaction.

A typical synthesis can be represented as:

2 MCl₂ + L → [M₂LCl₄] (where M = a divalent metal like Cu(II), Ni(II), Co(II); L = Terephthalbis(p-anisidine))

The resulting complexes often precipitate from the solution and can be isolated by filtration. Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques: nih.govresearchgate.net

Infrared (IR) Spectroscopy: Used to confirm coordination. A shift in the stretching frequency of the azomethine (C=N) group (typically around 1620 cm⁻¹) to a lower or higher wavenumber upon complexation indicates the involvement of the imine nitrogen in bonding to the metal ion.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion.

¹H NMR Spectroscopy: Can be used for diamagnetic complexes (e.g., with Zn(II)) to elucidate the structure of the ligand within the complex.

Elemental Analysis: Determines the stoichiometric ratio of metal to ligand in the complex.

Molar Conductivity Measurements: Used to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.net

Magnetic Susceptibility Measurements: Determines the magnetic properties (paramagnetic or diamagnetic) of the complexes, which provides insight into the electron configuration and geometry of the central metal ion. researchgate.net

Terephthalbis(p-anisidine) possesses four potential donor sites: two imine nitrogen atoms and two ether oxygen atoms from the anisidine groups. However, due to the linear and rigid nature of the central terephthaldehyde bridge, it is sterically difficult for the ligand to wrap around a single metal center to act as a tetradentate chelating agent.

Instead, the most probable coordination modes are:

Bridging Ligand: The ligand is most likely to act as a bridging ligand, where each of the two imine nitrogen donor sites coordinates to a different metal center. This would lead to the formation of binuclear or polynuclear complexes. jgpt.co.in In this mode, it can be described as a bis-bidentate (N,N') or bis-monodentate ligand linking two metal centers.

Bidentate Chelation: While less common for the entire molecule, segments of the ligand could potentially coordinate in a bidentate fashion if other ligands are also present.

Given its structure, Terephthalbis(p-anisidine) is well-suited to form binuclear complexes with a general structure of [M₂L(X)ₙ], where M is a metal ion and X is an ancillary ligand like a halide.

The electronic, magnetic, and redox properties of Terephthalbis(p-anisidine) metal complexes are primarily determined by the nature of the central metal ion and the geometry of the coordination sphere.

Electronic Properties: Complexes with transition metals such as Co(II), Ni(II), and Cu(II) are expected to be colored and exhibit d-d electronic transitions in their visible spectra. The positions of these absorption bands can provide evidence for the coordination geometry (e.g., tetrahedral or octahedral).

Magnetic Properties: The magnetic behavior depends on the number of unpaired electrons on the metal center.

Complexes with d¹⁰ ions like Zn(II) are expected to be diamagnetic.

Complexes with Cu(II) (d⁹) are expected to be paramagnetic with a magnetic moment corresponding to one unpaired electron.

Complexes with Ni(II) (d⁸) could be either diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral). researchgate.net

Table 2: Predicted Properties of Divalent Metal Complexes with Terephthalbis(p-anisidine) (L)

| Metal Ion (M) | Example Complex Formula | Expected Geometry | Magnetic Property |

| Cu(II) | [Cu₂LCl₄] | Tetrahedral/Square Planar | Paramagnetic |

| Ni(II) | [Ni₂LCl₄] | Tetrahedral/Square Planar | Paramagnetic/Diamagnetic |

| Zn(II) | [Zn₂LCl₄] | Tetrahedral | Diamagnetic |

| Co(II) | [Co₂LCl₄] | Tetrahedral | Paramagnetic |

Schiff base metal complexes are widely investigated for their catalytic activity in various organic transformations. researchgate.net While specific studies on Terephthalbis(p-anisidine) complexes are not prevalent, their structural features suggest potential catalytic applications. The presence of two metal centers in close proximity within binuclear complexes could lead to cooperative effects, potentially enhancing catalytic activity compared to mononuclear analogues. uva.es

Potential catalytic applications include:

Oxidation Reactions: Acting as catalysts for the oxidation of alcohols or phenols.

C-C Coupling Reactions: Complexes of metals like palladium could potentially catalyze cross-coupling reactions. digitellinc.com

Polymerization: Some Schiff base complexes of early and late transition metals are known to be active in olefin polymerization.

Mechanistic studies for such catalytic processes would likely involve substrate coordination to one or both metal centers, followed by activation and transformation, and finally product release to regenerate the catalyst.

Cycloaddition Reactions and Other Pericyclic Processes

The imine (C=N) double bonds in Terephthalbis(p-anisidine) are analogous to C=C double bonds and can potentially participate in pericyclic reactions, such as cycloadditions.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The imine bond can act as a dipolarophile and react with 1,3-dipoles like nitrile imines or nitrones. researchgate.net This type of reaction would form five-membered heterocyclic rings at one or both of the imine sites on the molecule.

[2+2] Cycloaddition: The imine group could undergo [2+2] cycloaddition reactions with electron-rich or electron-poor olefins or ketenes to form four-membered azetidine (B1206935) rings.

These reactions provide a potential route for further functionalization of the Terephthalbis(p-anisidine) structure. However, there is a lack of specific literature documenting the participation of Terephthalbis(p-anisidine) in such reactions. The reactivity would be competitive with coordination to any metal ions present in the reaction mixture. The feasibility and stereoselectivity of such cycloadditions would need to be investigated experimentally.

Electrophilic and Nucleophilic Substitution Reactions

No specific studies on the electrophilic or nucleophilic substitution reactions of Terephthalbis(p-anisidine) have been found in the reviewed literature. The reactivity of the aromatic rings and the imine bonds within the molecule has not been experimentally detailed.

Redox Chemistry and Electrochemical Behavior

Cyclic Voltammetry Studies of Oxidation and Reduction Potentials

No published cyclic voltammetry studies for Terephthalbis(p-anisidine) were identified. Consequently, experimental data on its oxidation and reduction potentials are not available. A representative data table is included below to illustrate how such data would be presented if it were available.

Table 1: Hypothetical Cyclic Voltammetry Data for Terephthalbis(p-anisidine)

| Process | Potential (V vs. reference electrode) | Scan Rate (mV/s) | Solvent/Electrolyte |

|---|---|---|---|

| First Oxidation (Epa) | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data was found.

Mechanisms of Electron Transfer Processes

There is no specific information available in the scientific literature regarding the mechanisms of electron transfer processes for Terephthalbis(p-anisidine).

Derivatives, Analogues, and Structure Property Relationships in Terephthalbis P Anisidine Systems

Design and Synthesis of Modified Terephthalbis(p-anisidine) Structures

The primary synthetic route to Terephthalbis(p-anisidine) and its analogues is the condensation reaction between terephthalaldehyde (B141574) and a primary aromatic amine. impactfactor.org This reaction, typically carried out by refluxing the reactants in a solvent like ethanol (B145695), is a straightforward method for creating the characteristic bis-imine (or azomethine) structure. impactfactor.org The versatility of this synthesis allows for the incorporation of a wide array of functional groups by selecting appropriately substituted anilines.

The properties of the core Terephthalbis(p-anisidine) structure can be significantly altered by introducing substituents onto the terminal aromatic rings derived from aniline (B41778). These modifications influence the molecule's electronic and steric characteristics.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aniline rings directly impacts the electron density of the entire π-conjugated system. For instance, derivatives have been synthesized using anilines bearing hydroxyl (-OH), bromo (-Br), and nitro (-NO2) groups. minarjournal.com EDGs, like the methoxy (B1213986) group in the parent compound, enhance the electron density on the imine nitrogen, which can affect the molecule's coordination chemistry and electronic absorption spectra. Conversely, EWGs like the nitro group decrease electron density, leading to shifts in spectroscopic properties and potentially altering the reactivity of the imine bond.

Steric Effects: The size and position of substituents can impose steric hindrance, forcing the aromatic rings to twist out of planarity with the central core. This twisting disrupts π-conjugation, which is observable through changes in electronic spectra, such as a blue shift (a shift to shorter wavelengths) in the UV-Vis absorption bands. Synthesizing derivatives with ortho-substituted anilines, such as 2-aminophenol, introduces steric constraints that influence the molecule's conformation and subsequent metal complexation behavior.

A study on various Schiff bases synthesized from terephthalaldehyde and different substituted anilines highlights the impact of these substituents on the resulting compounds' physical properties. impactfactor.orgminarjournal.com

| Substituent on Aniline Ring | Compound Name | Yield (%) | Melting Point (°C) | Color |

|---|---|---|---|---|

| p-OCH₃ (p-anisidine) | Terephthalbis(p-anisidine) | - | 223-227 | - |

| p-Br | (1E,1'E)-1,1'-(1,4-phenylene)bis(N-(4-bromophenyl)methanimine) | 92 | 210-212 | Shiny Yellow |

| p-OH | 4,4'-((1E,1'E)-(1,4-phenylenebis(methanylylidene))bis(azanylylidene))diphenol | 85 | 310-312 | Yellow |

| o-OH, m-NO₂ | 6,6'-(((1E,1'E)-1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(3-nitrophenol) | 78 | 325 | Light Yellow |

The carbon-nitrogen double bond (C=N), or imine linkage, is a key functional group in Schiff bases. While robust, it is also synthetically versatile. Post-synthetic modification of this linkage offers a powerful strategy to create new structures and functionalities. For example, the imine bonds can be reduced to form more flexible amine linkages. This transformation alters the electronic properties by breaking the conjugation at the linkage and changes the geometry of the molecule, impacting its solid-state packing.

Replacing the phenyl rings of the aniline precursor with heterocyclic systems introduces new functionalities and properties. For instance, Schiff bases have been synthesized by condensing terephthalaldehyde with heterocyclic amines like 2-amino-5-ethyl-1,3,4-thiadiazole. researchgate.net The resulting structures possess additional donor atoms (nitrogen and sulfur in the heterocycle), which can act as coordination sites for metal ions. This modification leads to the formation of complex polynuclear metal complexes with distinct geometries, such as octahedral structures, and alters the electronic and magnetic properties of the material. researchgate.net

Impact of Structural Modifications on Electronic Properties and Reactivity

Structural changes to the Terephthalbis(p-anisidine) framework have a direct and measurable effect on its electronic properties. These changes are often probed using spectroscopic techniques like UV-Vis and Fourier-transform infrared (FT-IR) spectroscopy.

The UV-Vis absorption spectra of these compounds are characterized by strong absorption peaks arising from π–π* and n–π* electronic transitions within the conjugated system. acs.org The position and intensity of these peaks are sensitive to structural modifications. For example, extending the π-conjugation by using larger aromatic systems or introducing strong electron-donating groups typically causes a bathochromic (red) shift to longer wavelengths. Conversely, steric hindrance that forces the molecule out of planarity can lead to a hypsochromic (blue) shift. acs.org

FT-IR spectroscopy is crucial for confirming the structure of these derivatives. The characteristic stretching vibration of the imine (C=N) group typically appears in the range of 1600-1630 cm⁻¹. The precise position of this band is influenced by the electronic nature of the substituents on the aromatic rings. When the imine nitrogen coordinates to a metal ion, this band shifts, usually to a lower frequency, providing evidence of complex formation. researchgate.net

The reactivity of the imine bond is also influenced by its electronic environment. Electron-withdrawing groups on the aniline ring can make the imine carbon more electrophilic and susceptible to nucleophilic attack, potentially affecting the compound's stability.

Structure-Reactivity Correlations in Derivative Series

By synthesizing and analyzing a series of related derivatives, it is possible to establish clear correlations between molecular structure and material properties. For example, a systematic study of Schiff bases derived from terephthalaldehyde and various substituted amines reveals trends in their thermal stability and decomposition kinetics. impactfactor.org Compounds with higher degrees of conjugation and more linear molecular shapes tend to exhibit greater thermal stability. researchgate.net

The electronic effects of substituents can be quantified and correlated with spectroscopic data. For instance, in a series of compounds with different para-substituents, a linear correlation can often be observed between the Hammett constants (a measure of a substituent's electron-donating or -withdrawing ability) of the substituents and the chemical shifts in NMR spectra or the absorption maxima in UV-Vis spectra. This provides a predictive framework for designing molecules with targeted electronic properties.

The following table presents spectroscopic data for a series of Schiff bases derived from terephthalaldehyde, illustrating the influence of different terminal aromatic groups on their IR and NMR spectra.

| Substituent on Aniline Ring | C=N Stretch (FT-IR, cm⁻¹) | CH=N Proton (¹H NMR, δ ppm) | Aromatic Protons (¹H NMR, δ ppm) |

|---|---|---|---|

| p-Br | 1612 | 8.55 | 7.19-7.88 |

| p-OH | 1617 | 8.63 | 6.85-7.96 |

| p-COOH | - | 8.70 | 7.30-8.17 |

| o-OH, m-NO₂ | - | 8.90 | 7.10-8.20 |

Solid-State Structural Variations and Polymorphism in Related Derivatives

The solid-state arrangement of Terephthalbis(p-anisidine) derivatives is governed by a combination of molecular shape and non-covalent interactions, such as hydrogen bonding and π-π stacking. These factors can give rise to different crystal packing arrangements and, in some cases, polymorphism—the ability of a compound to exist in more than one crystal form. researchgate.net

Polymorphism is particularly common in flexible molecules that can adopt multiple low-energy conformations. nih.goviucr.org Schiff bases, especially those with rotatable single bonds, can exhibit conformational polymorphism, where different crystal forms contain molecules in different conformations. nih.goviucr.org For example, studies on macrocyclic Schiff bases have identified distinct 'endo' and 'exo' conformations based on the orientation of the imine nitrogen atoms, leading to different packing motifs and polymorphs with varying densities and stabilities. nih.goviucr.org

Advanced Materials Science Applications Based on Chemical Principles and Mechanisms

Terephthalbis(p-anisidine) as a Building Block in Porous Crystalline Materials

The geometrically well-defined structure of Terephthalbis(p-anisidine) makes it an attractive candidate for the construction of porous crystalline materials. Its linear and rigid nature allows for predictable and controlled assembly into extended networks, a key principle in the field of reticular chemistry.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures formed through the covalent bonding of organic building blocks. The imine linkages in Terephthalbis(p-anisidine), formed from the condensation of terephthalaldehyde (B141574) and p-anisidine (B42471), are a common and robust covalent bond utilized in COF synthesis. The integration of Terephthalbis(p-anisidine) into COF structures can impart specific functionalities. The methoxy (B1213986) groups can influence the electronic properties of the resulting framework and provide sites for post-synthetic modification.

While specific research detailing the synthesis and application of COFs exclusively from Terephthalbis(p-anisidine) is nascent, the principles of dynamic covalent chemistry that govern COF formation are well-established. The reversible nature of the imine bond formation allows for error correction during the crystallization process, leading to highly ordered materials. The porosity of such COFs can be tuned by the choice of co-monomers, potentially leading to applications in gas storage, separation, and catalysis.

Role in Metal-Organic Frameworks (MOFs) as a Linker

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters connected by organic linkers. While carboxylate-based linkers are more common in MOF chemistry, Schiff base ligands like Terephthalbis(p-anisidine) can also be employed. The nitrogen atoms of the imine groups and the oxygen atoms of the methoxy groups can potentially coordinate with metal centers, leading to the formation of stable, porous frameworks.